molecular formula C13H8ClN3OS B11329221 N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide

N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide

Cat. No.: B11329221
M. Wt: 289.74 g/mol
InChI Key: GRNVPJZDABMHPU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide, with the molecular formula C8H5ClN2OS, is a chemical compound that belongs to the class of benzothiadiazole derivatives Its structure consists of a benzothiadiazole ring fused with a chlorobenzene moiety

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide. One common method involves the reaction of 2-amino-1,3-benzothiazole with 4-chlorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions::
  • Reactants: 2-amino-1,3-benzothiazole, 4-chlorobenzoyl chloride
  • Solvent: Organic solvents like dichloromethane or chloroform
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures
  • Catalysts: None required

Industrial Production:: The industrial production of this compound involves scaling up the synthetic process. Optimization of reaction conditions, purification steps, and safety considerations are crucial for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, resulting in the replacement of the chlorine with other functional groups.

    Reduction: Reduction of the benzothiadiazole ring may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like sodium borohydride (NaBH).

Major Products:: The major products depend on the specific reaction conditions and the substituents introduced. Examples include substituted benzothiadiazoles or amides.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide finds applications in various scientific fields:

    Chemistry: As a building block for designing new organic materials.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a drug candidate.

    Industry: Incorporation into organic semiconductors for optoelectronic devices.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide stands out due to its unique combination of benzothiadiazole and chlorobenzene moieties. Similar compounds include N,N-diethylurea derivatives with benzothiadiazole cores .

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)13(18)15-10-5-6-11-12(7-10)17-19-16-11/h1-7H,(H,15,18)

InChI Key

GRNVPJZDABMHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=NSN=C3C=C2)Cl

Origin of Product

United States

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